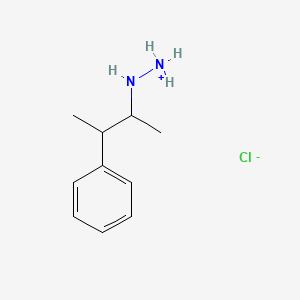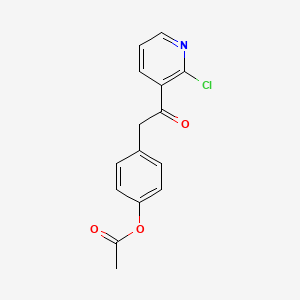
4-Acetoxybenzyl 2-chloro-3-pyridyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol. It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone typically involves the reaction of 4-acetoxybenzyl chloride with 2-chloro-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.
Chemical Reactions Analysis
4-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Acetoxybenzyl 2-chloro-3-pyridyl ketone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Acetoxybenzyl 2-chloro-3-pyridyl ketone can be compared with similar compounds such as 2-Acetoxybenzyl 4-chloro-3-pyridyl ketone. While both compounds share similar structural features, they may differ in their reactivity, stability, and specific applications. The unique properties of this compound make it particularly valuable in certain research and industrial contexts .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
CAS No. |
898766-41-1 |
|---|---|
Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
[4-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)20-12-6-4-11(5-7-12)9-14(19)13-3-2-8-17-15(13)16/h2-8H,9H2,1H3 |
InChI Key |
UCVPZJZBOFYELK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





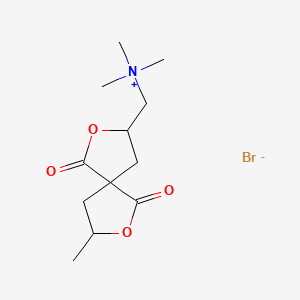
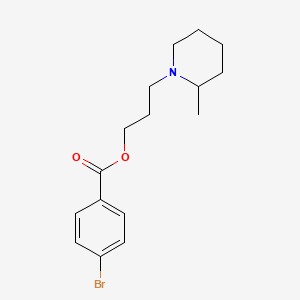

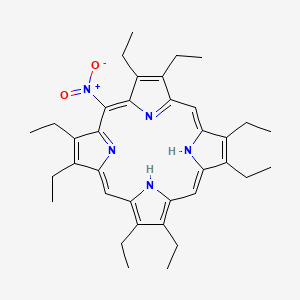
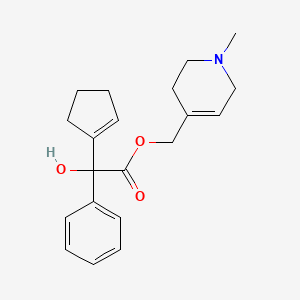
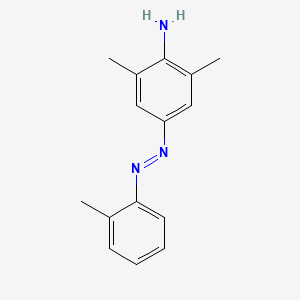

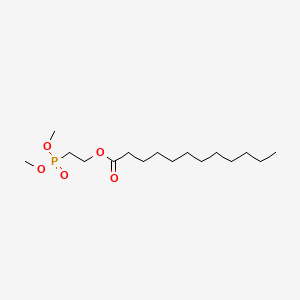
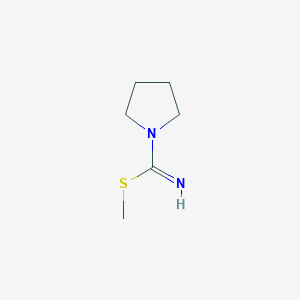
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
